(3-Bromophenyl)[3-(trifluoromethyl)phenyl]methanone
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Overview
Description
(3-Bromophenyl)[3-(trifluoromethyl)phenyl]methanone is an aromatic ketone compound characterized by the presence of both bromine and trifluoromethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromophenyl)[3-(trifluoromethyl)phenyl]methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: 3-Bromobenzoyl chloride and 3-(trifluoromethyl)benzene.
Reaction Conditions: The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reactivity and yield.
Procedure: The 3-Bromobenzoyl chloride is added dropwise to a solution of 3-(trifluoromethyl)benzene and aluminum chloride in dichloromethane. The mixture is stirred at low temperature, followed by quenching with water and extraction of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up: Using larger reactors and optimized conditions to ensure high yield and purity.
Purification: Employing techniques such as recrystallization or column chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: (3-Bromophenyl)[3-(trifluoromethyl)phenyl]methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), and catalysts (palladium).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, ethanol).
Oxidation: Oxidizing agents (KMnO4, chromium trioxide), solvents (acetone, water).
Major Products:
Substitution: Amino or thio derivatives.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
(3-Bromophenyl)[3-(trifluoromethyl)phenyl]methanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)[3-(trifluoromethyl)phenyl]methanone involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modifying their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
(3-Bromophenyl)phenylmethanone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
(3-Trifluoromethylphenyl)phenylmethanone: Lacks the bromine atom, leading to variations in substitution reactions and biological activity.
Uniqueness: (3-Bromophenyl)[3-(trifluoromethyl)phenyl]methanone is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
(3-bromophenyl)-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrF3O/c15-12-6-2-4-10(8-12)13(19)9-3-1-5-11(7-9)14(16,17)18/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLXSWHFUWZJFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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